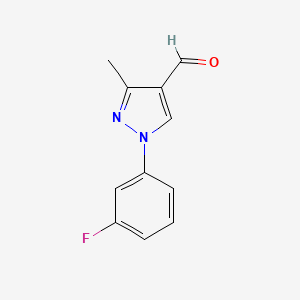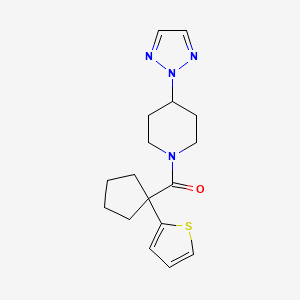
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The resulting compound is characterized by spectral data, including IR , 1H NMR , and 13C NMR analyses . The synthetic route is crucial for understanding its formation and potential modifications.
Molecular Structure Analysis
The molecular structure consists of a piperidine ring , a 1,2,3-triazole ring , and a cyclopentyl group . These components contribute to its overall shape, reactivity, and binding interactions. The benzotriazole moiety adds complexity and potential biological activity .
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by its functional groups. It may participate in nucleophilic substitutions , oxidations , or reductions . Investigating its behavior under various conditions is essential for understanding its versatility .
Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In a study, a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized. These compounds exhibited significant antibacterial activity and moderate antifungal activity. Docking studies further supported their inhibitory potencies against bacterial and fungal targets .
Drug Development and Medicinal Chemistry
The compound’s unique structure, combining benzotriazole and piperidine moieties, makes it an interesting candidate for drug development. Benzotriazoles have excellent binding affinities to various proteins, while piperidines are common building blocks in natural products and therapeutic agents. Researchers explore derivatives of this compound for potential antihypertensive, anti-inflammatory, and other pharmacological activities .
HSP90 Inhibition for Cancer Therapy
Heat shock protein 90 (HSP90) is a promising anticancer drug target. The compound’s 1,2,3-triazole scaffold could be employed to construct HSP90 inhibitors-based drug conjugates for selective tumor therapy .
Materials Science and Nanotube Production
1,2,3-Triazoles find applications in materials science, including nanotube production. Their successful implementation has led to advancements in various areas, such as cyclic peptide synthesis, dendrimer synthesis, enzyme modification, and liquid crystal creation .
Supramolecular Chemistry and Bioconjugation
1,2,3-Triazoles serve as essential scaffolds in supramolecular chemistry and bioconjugation. Their unique properties make them valuable for creating functional materials and studying molecular interactions .
Fluorescent Imaging and Chemical Biology
Researchers explore 1,2,3-triazoles for fluorescent imaging and chemical biology applications. Their versatility allows for the design of probes and sensors to visualize biological processes and interactions .
Orientations Futures
: Vankadari, S. R., Mandala, D., Pochampalli, J., Tigulla, P., Valeru, A., & Thampu, R. (2013). Synthesis, evaluation of antimicrobial activity, and molecular modeling of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles. Medicinal Chemistry Research, 22(12), 5912–5919. Link
Mécanisme D'action
Target of Action
Compounds containing similar structures, such as imidazole and benzotriazole, have been reported to show excellent binding affinities to a range of proteins .
Mode of Action
The exact mode of action of this compound is currently unknown. These interactions can lead to conformational changes in the target proteins, potentially altering their function .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
The presence of heterocyclic moieties like imidazole and benzotriazole in its structure suggests that it may be highly soluble in water and other polar solvents, which could potentially enhance its bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propriétés
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-16(17(7-1-2-8-17)15-4-3-13-23-15)20-11-5-14(6-12-20)21-18-9-10-19-21/h3-4,9-10,13-14H,1-2,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNKBTYNDRGWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

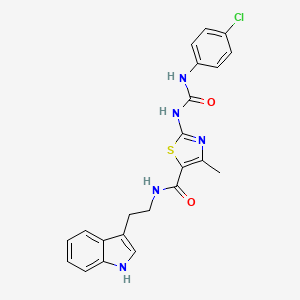
![3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2486383.png)
![Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2486385.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486386.png)
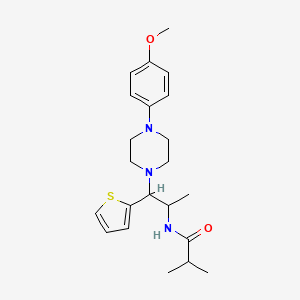
![N-[1-(4-fluorophenyl)ethyl]-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2486389.png)


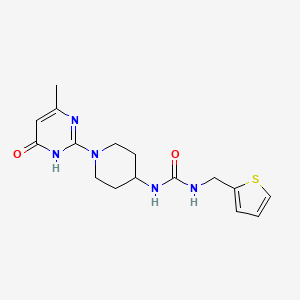
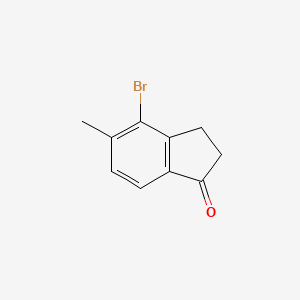
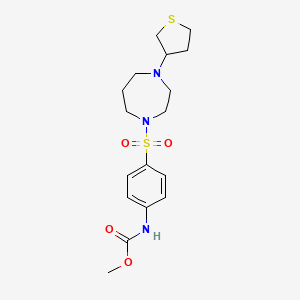

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2486402.png)
